3-bromo-5H,6H,7H-cyclopenta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound with a molecular formula of C7H7BrN2. It is a nitrogen-containing compound that features a bromine atom attached to a cyclopenta[c]pyridazine ring system.
Preparation Methods
The synthesis of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can be achieved through several synthetic routes. One common method involves the bromination of cyclopenta[c]pyridazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-bromo-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5H,6H,7H-cyclopenta[c]pyridazine .
Scientific Research Applications
3-bromo-5H,6H,7H-cyclopenta[c]pyridazine has shown promise in various scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a scaffold for drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Research: Researchers are exploring the compound’s biological activity, including its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and nitrogen-containing ring system allow it to form strong interactions with biological molecules, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to fully elucidate the molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can be compared with other similar compounds, such as:
3-chloro-5H,6H,7H-cyclopenta[c]pyridazine: Similar structure but with a chlorine atom instead of bromine.
3-iodo-5H,6H,7H-cyclopenta[c]pyridazine: Similar structure but with an iodine atom instead of bromine.
5H,6H,7H-cyclopenta[c]pyridazine: The parent compound without any halogen substitution.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2751616-13-2 |
---|---|
Molecular Formula |
C7H7BrN2 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.